PhotoS1P
Description
PhotoS1P (photoswitchable sphingosine-1-phosphate) is a synthetic analog of the endogenous signaling lipid sphingosine-1-phosphate (S1P), designed to enable optical control of S1P receptor activity . S1P regulates diverse physiological and pathological processes, including immune function, vascular development, and nociception, via five G protein-coupled receptors (S1P1–5) and intracellular targets . This compound incorporates an azobenzene photoswitch in its hydrophobic tail, allowing reversible isomerization between trans (straight) and cis (bent) conformations upon exposure to 365 nm or 450 nm light, respectively . This property enables precise, light-dependent activation or deactivation of S1P receptors.
Key features of this compound include:
- Receptor selectivity: this compound selectively activates S1P1–3 receptors, with negligible activity at S1P4–5 .
- Metabolic stability: Unlike endogenous S1P, which is rapidly degraded by sphingosine kinases and phosphatases, this compound exhibits prolonged stability in cellular and in vivo environments, making it ideal for sustained studies .
- Optical reversibility: this compound-induced physiological effects, such as S1P3-dependent pain hypersensitivity in mice, are fully reversible via light modulation .
Properties
Molecular Formula |
C66H90N9O11P2 |
|---|---|
Molecular Weight |
1247.4455 |
IUPAC Name |
(2S,3R,E)-2-Ammonio-3-hydroxy-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-en-1-ylhydrogen phosphate |
InChI |
InChI=1S/3C22H29N3O.2H3O4P/c3*1-3-6-18-9-13-20(14-10-18)24-25-21-15-11-19(12-16-21)7-4-5-8-22(26)17(2)23;2*1-5(2,3)4/h3*5,8-17,22,26H,3-4,6-7,23H2,1-2H3;2*(H3,1,2,3,4)/q3*+1;;/p-3/b3*8-5+,25-24+;;/t2*17-,22+;17-,22-;;/m101../s1 |
InChI Key |
CDJRQSCVKLZNLS-VISDKCGSSA-K |
SMILES |
[H+]C[C@@H]([NH3+])[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1.[H+]C[C@@H]([NH3+])[C@@H](O)/C=C/CCC3=CC=C(/N=N/C4=CC=C(CCC)C=C4)C=C3.[H+]C[C@H]([NH3+])[C@H](O)/C=C/CCC5=CC=C(/N=N/C6=CC=C(CCC)C=C6)C=C5.O=P([O-])([O-])[O-].O=P([O-])([O-])[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PhotoS1P |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Endogenous S1P
| Property | S1P | PhotoS1P |
|---|---|---|
| Structure | Native sphingolipid | Azobenzene-modified analog |
| Receptor activation | All S1P1–5 receptors | S1P1–3 only |
| Metabolic half-life | Minutes (rapidly degraded) | Hours (stable in vivo) |
| Optical control | None | Yes (365 nm/450 nm switch) |
This compound’s trans isomer mimics S1P’s activity, with EC50 values for S1P1–3 activation comparable to native S1P (e.g., S1P1: EC50 = 2.1 nM vs. This compound trans: EC50 = 3.0 nM) . However, its cis isomer shows reduced receptor binding, enabling light-dependent modulation of signaling .
AzoLPA (Photoswitchable Lysophosphatidic Acid)
AzoLPA, a photoswitchable analog of lysophosphatidic acid (LPA), shares structural and functional similarities with this compound but targets LPA receptors (LPAR1–6) instead .
| Property | AzoLPA | This compound |
|---|---|---|
| Parent lipid class | Glycerophospholipid | Sphingolipid |
| Receptor targets | LPAR1–6 | S1P1–3 |
| Optical control | Yes (365 nm/450 nm switch) | Yes (365 nm/450 nm switch) |
| Metabolic fate | Incorporates into phospholipids | Forms PhotoCer (via PhotoSph) |
While both compounds use azobenzene for optical control, their divergent lipid backbones and receptor targets highlight the specificity of photoswitchable lipid design .
QAQ (Quaternary Ammonium-Azobenzene-Quaternary Ammonium)
QAQ is a photoswitchable sodium channel blocker used for opto-pharmacological pain modulation.
| Property | QAQ | This compound |
|---|---|---|
| Mechanism | Blocks NaV channels | Activates S1P1–3 receptors |
| Optical control | Yes (380 nm/500 nm switch) | Yes (365 nm/450 nm switch) |
| Metabolic stability | Not reported | High stability |
| Receptor specificity | Requires TRPV1 activation | Direct S1P3 activation |
QAQ’s reliance on TRPV1 pore dilation for cellular entry contrasts with this compound’s direct receptor engagement .
Clickable Sphingosines (caSph-1–3)
caSph-1–3 are azobenzene-containing sphingosine derivatives designed for click chemistry-based tracking. Unlike this compound, these compounds are unphosphorylated and serve as metabolic precursors .
| Property | caSph-1–3 | This compound |
|---|---|---|
| Phosphorylation | No | Yes (S1P analog) |
| Function | Metabolic tracing | Receptor activation |
| Optical control | Limited (structural studies) | Yes (receptor modulation) |
| Metabolic fate | Converts to PhotoCer | Stable, no PhotoCer formation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
